(6E,8Z)-5-oxooctadeca-6,8-dienoic acid
Overview
Description
“(6E,8Z)-5-oxooctadeca-6,8-dienoic acid” is a type of fatty acid . Its molecular formula is C14H22O3 . The average mass of this compound is 238.323 Da and its monoisotopic mass is 238.156891 Da .
Molecular Structure Analysis
The molecular structure of “(6E,8Z)-5-oxooctadeca-6,8-dienoic acid” consists of 14 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . It has heavy atoms, no rings or aromatic rings, and 10 rotatable bonds .Physical And Chemical Properties Analysis
“(6E,8Z)-5-oxooctadeca-6,8-dienoic acid” has a Van der Waals molecular volume of 266.57, a topological polar surface area of 54.37, one hydrogen bond donor, and three hydrogen bond acceptors . Its logP value is 3.50, and it has a molar refractivity of 68.92 .Scientific Research Applications
Activation of the OXE Receptor
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid is significant in the field of immunology and inflammation. It is related to the activation of the oxoeicosanoid (OXE) receptor, a member of the G protein-coupled receptor family. This receptor is activated by certain 5-oxo-dienoic acids, and the activation results in various immune responses like calcium mobilization, CD11b expression, cell migration in neutrophils, and actin polymerization in eosinophils. Among the synthesized analogs, the C18 5-oxo-dienoic acid (5-oxo-18:2) demonstrated substantial potency, nearly equivalent to 5-oxo-ETE, suggesting its potential significance in immune response mechanisms under conditions like essential fatty acid deficiency (Patel et al., 2008).
Role in Skin Inflammation
The compound has implications in dermatology, especially concerning the metabolism of sebaleic acid in human skin. Human neutrophils convert sebaleic acid to 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE) among other metabolites. These metabolites, particularly 5-oxo-ODE, have been observed to stimulate calcium mobilization in human neutrophils and act as chemoattractants, indicating a potential role in neutrophil infiltration in inflammatory skin diseases (Cossette et al., 2008).
properties
IUPAC Name |
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10-,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMHFYOIJMUMN-HSINTONASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\C=C\C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858268 | |
Record name | (6E,8Z)-5-Oxooctadeca-6,8-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid | |
CAS RN |
1021188-25-9 | |
Record name | (6E,8Z)-5-Oxooctadeca-6,8-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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